molecular formula C11H11BrN2O B6198697 4-(6-bromopyridin-2-yl)oxane-4-carbonitrile CAS No. 2694744-84-6

4-(6-bromopyridin-2-yl)oxane-4-carbonitrile

Cat. No.: B6198697
CAS No.: 2694744-84-6
M. Wt: 267.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile is a chemical compound with the molecular formula C₁₁H₁₁BrN₂O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromopyridin-2-yl)oxane-4-carbonitrile typically involves the reaction of 6-bromopyridine with oxane-4-carbonitrile under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane-4-carboxylic acid derivatives, while reduction may produce oxane-4-methanol derivatives.

Scientific Research Applications

4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-bromopyridin-2-yl)oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 6-position of the pyridine ring can affect its interactions with other molecules and its overall chemical behavior.

Properties

CAS No.

2694744-84-6

Molecular Formula

C11H11BrN2O

Molecular Weight

267.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.